molecular formula C6H8F3NO5S B11815875 Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate

Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate

Cat. No.: B11815875
M. Wt: 263.19 g/mol
InChI Key: QXANYMOTYSFCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoroacetate group, which imparts unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate typically involves the reaction of azetidin-3-yl methanesulfonate with trifluoroacetic acid. The reaction conditions often require a controlled temperature environment and the use of appropriate solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes and modulating receptor activities .

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl acetate 2,2,2-trifluoroacetate
  • 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid

Uniqueness

Azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C6H8F3NO5S

Molecular Weight

263.19 g/mol

IUPAC Name

azetidin-3-yloxysulfonylmethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H8F3NO5S/c7-6(8,9)5(11)14-3-16(12,13)15-4-1-10-2-4/h4,10H,1-3H2

InChI Key

QXANYMOTYSFCNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OS(=O)(=O)COC(=O)C(F)(F)F

Origin of Product

United States

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